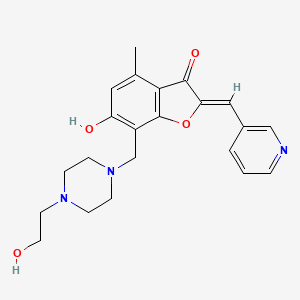

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

The compound “(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a pyridin-3-ylmethylene group at the C2 position, a hydroxyethylpiperazinylmethyl substituent at C7, and a methyl group at C2. Its Z-configuration ensures spatial alignment of functional groups, which may influence bioactivity and solubility.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-15-11-18(27)17(14-25-7-5-24(6-8-25)9-10-26)22-20(15)21(28)19(29-22)12-16-3-2-4-23-13-16/h2-4,11-13,26-27H,5-10,14H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTRXTGAKYEGMZ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

This compound features a benzofuran moiety and a piperazine ring , with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 410.47 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O4 |

| Molecular Weight | 410.47 g/mol |

| Structure | Benzofuran with piperazine |

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, research indicates that derivatives of benzofuran-piperazine have exhibited significant inhibition of cell proliferation in various cancer cell lines, including murine and human models. The lead candidate from these studies demonstrated effective apoptosis induction and cell cycle arrest, suggesting necrosis as a pathway for inducing cell death .

In vivo studies utilizing the MDA-MB-231 xenograft model showed promising anticancer efficacy, indicating that this compound may be well-tolerated and effective in clinical settings .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of specific kinases involved in critical cellular processes. Kinase inhibition is crucial for regulating cell growth and proliferation, making this compound a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Cellular Targets : The structural components allow for interactions with various biological targets, including enzymes involved in cancer progression.

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests that it may disrupt critical survival pathways.

- Cell Cycle Arrest : Evidence points to its role in halting the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cell Proliferation : A study assessing the impact on six different cancer cell lines found significant reductions in proliferation rates, particularly with derivatives closely related to this compound .

- In Vivo Efficacy : In vivo experiments demonstrated that the lead candidate was well tolerated in healthy mice and showed substantial anticancer activity against xenograft tumors.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous benzofuranones and piperazine-containing derivatives. Below is a comparative analysis:

Structural Analogues of Benzofuran-3(2H)-one Derivatives

Key Observations :

- Piperazine Modifications : The hydroxyethylpiperazine moiety distinguishes the target compound from simpler piperazine derivatives (e.g., methylpiperazine in ). The hydroxyethyl group may enhance solubility and reduce plasma protein binding, as seen in related antihistamines (e.g., cetirizine derivatives in ) .

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is unavailable, structural parallels suggest hypotheses:

- Antimicrobial Potential: Benzofuran-3(2H)-ones with electron-withdrawing substituents (e.g., pyridine) exhibit enhanced antimicrobial activity compared to methoxy or alkyl-substituted analogues .

- Enzyme Inhibition: Piperazine-linked benzofuranones are known to inhibit kinases or proteases, with hydroxyethyl groups improving cell permeability (e.g., pyrido[1,2-a]pyrimidin-4-ones in ) .

Q & A

Q. What are the recommended analytical methods for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile in gradient mode for baseline separation of impurities .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employ electrospray ionization (ESI) in positive mode to confirm molecular weight and detect degradation products .

- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, particularly for the (Z)-configuration of the pyridinylmethylene group .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

Methodological Answer:

- Stepwise Synthesis: Prioritize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) during benzofuran core formation to avoid side reactions .

- Purification: Use flash chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to isolate the final product .

- Quality Control: Monitor intermediates via thin-layer chromatography (TLC) and validate purity at each step using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Validate experimental conditions (e.g., cell line passage number, serum concentration) to ensure reproducibility. For example, discrepancies in IC50 values may arise from variations in ATP levels in kinase assays .

- Impurity Profiling: Characterize batch-specific impurities (e.g., oxidation byproducts of the piperazine ring) using LC-MS and compare their bioactivity .

- Meta-Analysis: Conduct systematic reviews of literature data, focusing on studies that report negative controls and use pharmacopeial reference standards (e.g., USP/EP guidelines) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of the hydroxyethyl-piperazine substituent?

Methodological Answer:

- Analog Synthesis: Replace the hydroxyethyl group with alternative substituents (e.g., methyl, acetyl) and evaluate changes in solubility and receptor binding affinity .

- Molecular Docking: Use software like AutoDock Vina to model interactions between the piperazine moiety and target proteins (e.g., kinase domains), guided by crystallographic data .

- Pharmacokinetic Studies: Assess the hydroxyethyl group’s impact on metabolic stability via liver microsome assays and correlate findings with logP values .

Key Research Challenges and Solutions

- Stereochemical Stability: The (Z)-configuration of the pyridinylmethylene group may isomerize under UV light. Use amber glassware and validate storage conditions via accelerated stability studies .

- Data Reproducibility: Discrepancies in biological assays often stem from unaccounted solvent effects (e.g., DMSO concentration). Standardize solvent tolerance limits (e.g., ≤0.1% DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.